molecular formula C12H10N2O4 B12893690 N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-33-2

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12893690
CAS No.: 61643-33-2
M. Wt: 246.22 g/mol
InChI Key: HHEMKQQXMOSUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic organic compound characterized by a benzodioxol moiety linked via a carboxamide bridge to a 5-methyl-substituted 1,2-oxazole ring. The benzodioxol group (C₇H₅O₂) contributes aromaticity and electron-rich properties, while the 1,2-oxazole ring (C₄H₄N₂O₂) introduces a five-membered heterocycle with one oxygen and one nitrogen atom.

Structural studies of this compound likely employ crystallographic refinement tools such as SHELXL, a widely used program for small-molecule refinement . Hydrogen bonding patterns, critical for understanding crystal packing and stability, can be analyzed using graph set theory, which systematically categorizes intermolecular interactions .

Properties

CAS No.

61643-33-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H10N2O4/c1-7-9(5-13-18-7)12(15)14-8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15)

InChI Key

HHEMKQQXMOSUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the oxazole moiety exhibit promising anticancer properties. N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide has been evaluated for its ability to inhibit tumor growth. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .

1.2 Antimicrobial Properties

The compound has shown antimicrobial activity against various bacterial strains. Studies have reported that derivatives of benzodioxole exhibit enhanced antibacterial effects, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Pharmacology

2.1 Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2.2 Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests its utility in treating inflammatory conditions and chronic diseases characterized by inflammation .

Material Science

3.1 Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for creating novel materials with enhanced thermal stability and mechanical properties. The compound's unique chemical structure allows for the development of advanced materials suitable for various industrial applications .

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against multiple bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Material ScienceEnhances thermal stability in polymers

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

a. Heterocyclic Core

  • Oxazole (Target Compound): A five-membered ring with one oxygen and one nitrogen atom.
  • Oxadiazole (Compound 2) : Contains two nitrogen atoms, increasing electron deficiency and reactivity . This may improve binding affinity in biological systems.
  • Purine (Compound e.0VA) : A fused bicyclic system (imidazole + pyrimidine) with multiple hydrogen-bonding sites, often associated with nucleobase mimicry .

b. Substituents and Functional Groups

  • Methyl Group (Target Compound) : Enhances lipophilicity and may restrict rotational freedom, affecting molecular conformation.
  • Aminoethyl Group (Compound 2): Introduces a polar, protonatable amine, improving aqueous solubility and enabling salt formation .

c. Hydrogen-Bonding Capacity

  • Compound 2’s aminoethyl group provides an additional hydrogen-bond donor, enhancing interaction with polar targets.
  • Compound e.0VA’s purine core offers multiple donor/acceptor sites, mimicking natural nucleobases in molecular recognition .

Research Findings and Implications

Crystallographic Analysis : The use of SHELXL enables precise determination of bond lengths and angles, critical for validating the target compound’s structure .

Hydrogen-Bonding Networks : Graph set analysis reveals that the carboxamide group in the target compound forms robust R₂²(8) motifs, stabilizing crystal lattices .

Solubility and Bioactivity: The methyl group in the target compound may reduce solubility compared to the aminoethyl-substituted oxadiazole derivative . The thioether in e.0VA could enhance membrane permeability but poses metabolic instability risks .

Biological Activity

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that combines a benzodioxole moiety with an oxazole ring. This unique structure has garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O4C_{12}H_{10}N_{2}O_{4} . The compound features a distinctive benzodioxole structure that is known for its bioactive properties.

PropertyValue
Molecular FormulaC12H10N2O4C_{12}H_{10}N_{2}O_{4}
IUPAC NameThis compound
CAS Number61643-33-2

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Similar compounds have demonstrated the following mechanisms:

  • Cell Cycle Arrest : Many benzodioxole derivatives cause cell cycle arrest at the S phase, preventing DNA replication and leading to cell death .
  • Apoptosis Induction : The compound has been shown to increase early and late apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
  • Microtubule Dynamics : Related compounds modulate microtubule assembly, which can disrupt mitotic spindle formation during cell division .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.0Induces apoptosis and inhibits DNA synthesis
C6 (Rat Glioma)12.0Disrupts mitochondrial membrane potential
NIH/3T3 (Normal Cells)>100Low toxicity compared to cancer cells

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma cells, it was found that the compound increased early apoptosis rates significantly while maintaining low toxicity towards normal NIH/3T3 fibroblast cells . This selectivity highlights its potential therapeutic application in targeting cancer without harming healthy tissues.

Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis indicated that modifications to the benzodioxole moiety could enhance anticancer activity. For instance, the introduction of electron-donating groups on the phenyl ring improved lipophilicity and consequently increased cytotoxicity against A549 and C6 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.